1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one
Overview
Description
1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-acetylthiophene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the corresponding alcohol .
Scientific Research Applications
1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(5-acetylthiophen-2-yl)-2-chloroethan-1-one can be compared with other thiophene derivatives such as:
5-acetylthiophene: Lacks the chloroethanone moiety, making it less reactive in certain substitution reactions.
2-chloro-3-nitrothiophene: Contains a nitro group, which significantly alters its chemical reactivity and biological activity.
Thiophene-2-carboxaldehyde: Features an aldehyde group instead of a ketone, leading to different reactivity in condensation reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(5-acetylthiophen-2-yl)-2-chloroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)7-2-3-8(12-7)6(11)4-9/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRGLFZRUTXPTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400148 | |
Record name | 1-(5-Acetyl-thiophen-2-yl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50460-05-4 | |
Record name | 1-(5-Acetyl-thiophen-2-yl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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